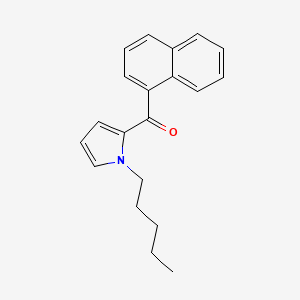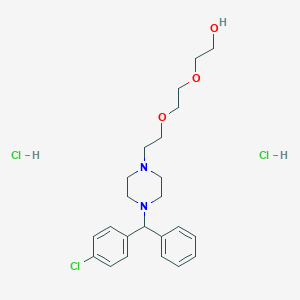
JWH-030 2-naphthoyl isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 030 is a naphthoyl pyrrole cannabimimetic with specificity for the central cannabinoid (CB1) receptor (EC50 = 30.5 nM for rat and Ki = 87 nM for mouse) over the peripheral CB2 receptor (EC50 = 552 nM for human CB2). JWH 030 2-naphthoyl isomer differs from JWH 030 by having the naphthoyl group attached to the 2 position, rather than the 3 position, of the pyrrole group. The affinity of this isomer for CB receptors and its effects in vivo have not been evaluated. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Forensic Applications
GC-MS and GC-IR Analysis : Research has demonstrated the use of gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared (GC-IR) analysis for the differentiation and analysis of regioisomeric cannabinoids related to JWH compounds. This includes the study of compounds structurally similar to JWH-018, showcasing the capability of these analytical techniques in identifying and differentiating such compounds based on their mass spectra and vapor phase infrared spectra (Deruiter et al., 2018).
Forensic Chemistry for Illicit Drug Identification : JWH-018 and related compounds have been subject to forensic chemistry studies. These studies focus on identifying the purity and physical properties of synthetic cannabinoids found in herbal blends, providing crucial information for law enforcement and drug regulation authorities (Ginsburg et al., 2012).
Mass Spectral Studies : The mass spectral properties of JWH-018 and its regioisomeric equivalents have been extensively studied. This research provides essential data for the differentiation of these synthetic cannabinoids in forensic investigations (Thaxton et al., 2015).
Drug Abuse and Toxicology
Metabolism and Excretion Analysis : Studies have investigated the metabolism and excretion patterns of JWH compounds, including JWH-018. This research is vital for understanding the biological processing of these substances and their potential toxicological impacts (Moran et al., 2011).
Characterization of Synthetic Cannabinoids : Research has also focused on characterizing synthetic cannabinoids like JWH-122 and JWH-018, analyzing their chemical structures, and identifying their presence in commercial products. This information is crucial for regulatory agencies to monitor and control the distribution of these substances (Ernst et al., 2011).
In Vitro and In Vivo Metabolisms : Studies on in vitro and in vivo metabolisms of JWH compounds, including JWH-122, help in understanding how these substances are processed in the body. This is essential for both toxicological assessments and developing treatment strategies for adverse effects related to synthetic cannabinoid use (De Brabanter et al., 2013).
Neuropharmacology and Behavioral Effects
- Dopamine Transmission and Self-Administration Studies : Research has shown that JWH-018 can stimulate dopamine transmission and promote self-administration in animal models, indicating its potential for abuse and addiction. This research contributes to understanding the psychotropic effects and addictive potential of synthetic cannabinoids (Luca et al., 2015).
Eigenschaften
Produktname |
JWH-030 2-naphthoyl isomer |
|---|---|
Molekularformel |
C20H21NO |
Molekulargewicht |
291.4 |
IUPAC-Name |
naphthalen-1-yl-(1-pentylpyrrol-2-yl)methanone |
InChI |
InChI=1S/C20H21NO/c1-2-3-6-14-21-15-8-13-19(21)20(22)18-12-7-10-16-9-4-5-11-17(16)18/h4-5,7-13,15H,2-3,6,14H2,1H3 |
InChI-Schlüssel |
UGAKRGFDLZLMFQ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 |
Synonyme |
naphthalen-1-yl(1-pentyl-1H-pyrrol-2-yl)methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-](/img/no-structure.png)
